molecular formula C13H13ClN4O2S B2763918 N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097869-43-5

N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No.: B2763918
CAS No.: 2097869-43-5
M. Wt: 324.78
InChI Key: ARVHUTVVJYFIBS-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound with the molecular formula C13H13ClN4O2S and a molecular weight of 324.78. This compound features a unique structure combining an azetidine ring, a pyridazine ring, and a chlorobenzenesulfonyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes involving azetidine and pyridazine rings.

    Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The azetidine and pyridazine rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms, known for its wide range of pharmacological activities.

    Pyridazinone: A derivative of pyridazine with a carbonyl group, exhibiting various biological activities such as anti-inflammatory and anticancer properties.

Uniqueness

N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is unique due to its combination of azetidine and pyridazine rings with a chlorobenzenesulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2S/c14-11-4-1-2-5-12(11)21(19,20)18-8-10(9-18)16-13-6-3-7-15-17-13/h1-7,10H,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVHUTVVJYFIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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